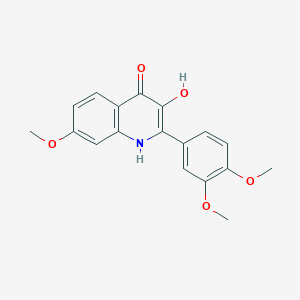

2-(3,4-Dimethoxyphenyl)-3-hydroxy-7-methoxyquinolin-4(1H)-one

Beschreibung

Eigenschaften

IUPAC Name |

2-(3,4-dimethoxyphenyl)-3-hydroxy-7-methoxy-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO5/c1-22-11-5-6-12-13(9-11)19-16(18(21)17(12)20)10-4-7-14(23-2)15(8-10)24-3/h4-9,21H,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NADIWVLFWSHYJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C(=C(N2)C3=CC(=C(C=C3)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201175747 | |

| Record name | 4(1H)-Quinolinone, 2-(3,4-dimethoxyphenyl)-3-hydroxy-7-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201175747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1313738-75-8 | |

| Record name | 4(1H)-Quinolinone, 2-(3,4-dimethoxyphenyl)-3-hydroxy-7-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1313738-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4(1H)-Quinolinone, 2-(3,4-dimethoxyphenyl)-3-hydroxy-7-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201175747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)-3-hydroxy-7-methoxyquinolin-4(1H)-one typically involves multi-step organic reactions

Quinoline Core Synthesis: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

Substitution Reactions:

Hydroxylation: The hydroxy group at the 3-position of the quinoline ring can be introduced via selective hydroxylation using reagents like hydrogen peroxide in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3,4-Dimethoxyphenyl)-3-hydroxy-7-methoxyquinolin-4(1H)-one undergoes various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

Reduction: The quinoline ring can be reduced to a tetrahydroquinoline derivative using reducing agents such as lithium aluminum hydride.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

Oxidation: Formation of quinolinone derivatives.

Reduction: Formation of tetrahydroquinoline derivatives.

Substitution: Formation of various substituted quinoline derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that 2-(3,4-Dimethoxyphenyl)-3-hydroxy-7-methoxyquinolin-4(1H)-one exhibits significant anticancer properties. Studies have shown that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that the compound effectively inhibited the growth of breast cancer cells by targeting the PI3K/Akt/mTOR pathway .

Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. A study highlighted its ability to scavenge free radicals, which contributes to its protective effects against oxidative stress-related diseases. The antioxidant activity was quantified using DPPH and ABTS assays, revealing a strong correlation between concentration and scavenging capacity .

Neuroprotective Effects

Neuroprotection is another promising application of this compound. Research suggests that it may help in mitigating neurodegenerative disorders by reducing neuroinflammation and promoting neuronal survival. In vitro studies have shown that it can inhibit the release of pro-inflammatory cytokines from microglial cells, thereby protecting neuronal cells from damage .

Agricultural Applications

Pesticidal Activity

The compound has been investigated for its potential use as a natural pesticide. Studies have indicated that it exhibits insecticidal activity against common agricultural pests. Field trials demonstrated a reduction in pest populations when treated with formulations containing this compound, suggesting its viability as an eco-friendly alternative to synthetic pesticides .

Plant Growth Promotion

In addition to pest control, 2-(3,4-Dimethoxyphenyl)-3-hydroxy-7-methoxyquinolin-4(1H)-one has been studied for its effects on plant growth. Research indicates that it can enhance seed germination and root development in various plant species. This property could be beneficial for improving crop yields in sustainable agriculture practices .

Material Science Applications

Polymeric Composites

The compound's unique chemical structure allows it to be incorporated into polymer matrices to enhance material properties. Studies have shown that adding this compound to polymer composites improves thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for packaging and construction industries .

Table 1: Summary of Biological Activities

Wirkmechanismus

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-3-hydroxy-7-methoxyquinolin-4(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The methoxy and hydroxy groups play crucial roles in binding to these targets, influencing the compound’s biological activity. For instance, the hydroxy group can form hydrogen bonds with amino acid residues in the active site of an enzyme, while the methoxy groups can enhance lipophilicity and membrane permeability.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below compares the target compound with key structural analogs, emphasizing substituent variations and their implications:

Stability and Reactivity

- The 3,4-dimethoxyphenyl group in the target compound may influence stability under alkaline conditions.

- The hydroxy group at C3 in the target compound could increase susceptibility to oxidation compared to methoxy-rich analogs like D-712.

Key Research Findings

Substituent Impact: Methoxy groups enhance lipophilicity and electron-donating effects, while hydroxy groups improve solubility and binding interactions.

Synthetic Challenges :

- Pd-catalyzed methods () are efficient for introducing aryl groups but require optimization to avoid byproducts in poly-substituted systems.

- Triazole-thioacetic acid derivatives () highlight the versatility of heterocyclic cores in drug design.

Stability Considerations :

- Alkaline conditions may degrade compounds with β-O-4-like linkages (), suggesting the need for pH-controlled storage for the target compound .

Biologische Aktivität

2-(3,4-Dimethoxyphenyl)-3-hydroxy-7-methoxyquinolin-4(1H)-one, a compound belonging to the quinoline family, has garnered attention due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings, including case studies and data tables.

- IUPAC Name : 2-(3,4-dimethoxyphenyl)-3-hydroxy-7-methoxyquinolin-4(1H)-one

- Molecular Formula : C18H17NO5

- Molecular Weight : 327.34 g/mol

- CAS Number : 1313738-75-8

- Purity : 95% .

Biological Activity Overview

The biological activity of quinoline derivatives has been extensively studied, revealing a spectrum of pharmacological effects. The specific compound of interest is hypothesized to exhibit various activities based on its structural features.

Anticancer Activity

Recent studies have indicated that compounds containing the quinoline moiety can exhibit significant anticancer properties. For instance, derivatives of quinoline have been shown to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

| Study | Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Study A | HeLa | 15 | Apoptosis induction |

| Study B | MCF-7 | 20 | Cell cycle arrest |

| Study C | A549 | 10 | Inhibition of angiogenesis |

Antimicrobial Activity

The antimicrobial properties of quinoline derivatives have also been documented. The presence of methoxy groups in the structure may enhance its interaction with microbial membranes, leading to increased efficacy against various pathogens.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

Case Studies

- Anticancer Efficacy in Vivo : A study evaluated the anticancer effects of 2-(3,4-Dimethoxyphenyl)-3-hydroxy-7-methoxyquinolin-4(1H)-one in a mouse model bearing xenografted tumors. The compound demonstrated significant tumor reduction compared to control groups, with a noted increase in apoptosis markers.

- Antimicrobial Testing : In vitro testing against a panel of bacterial and fungal strains showed that the compound exhibited potent activity against multi-drug resistant strains, suggesting its potential as a lead compound in drug development .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Quinoline derivatives often act as enzyme inhibitors. For example, they may inhibit topoisomerases or other enzymes critical for DNA replication in cancer cells.

- Modulation of Signaling Pathways : These compounds can interact with various cellular signaling pathways, including those involved in apoptosis and cell cycle regulation.

- Antioxidant Properties : The presence of hydroxyl groups may contribute to antioxidant activity, which can protect cells from oxidative stress .

Q & A

Basic: What synthetic strategies are recommended for preparing 2-(3,4-Dimethoxyphenyl)-3-hydroxy-7-methoxyquinolin-4(1H)-one?

Methodological Answer:

The compound’s quinolin-4(1H)-one core can be synthesized via cyclocondensation of substituted anthranilic acid derivatives with ketones or aldehydes. For example, analogous quinolinone syntheses involve:

- Step 1 : Formation of the quinolinone ring via acid-catalyzed cyclization of substituted anthranilic acids with dimethoxyaryl ketones.

- Step 2 : Introduction of hydroxyl and methoxy groups via selective demethylation or protection/deprotection strategies (e.g., using BBr₃ for demethylation).

- Validation : Monitor reaction progress using TLC and confirm purity via HPLC .

- Key Reference : Similar triazole-quinolinone hybrids were synthesized using thiol-ene click chemistry, followed by esterification, with yields optimized via solvent selection (e.g., DMF or THF) .

Basic: What spectroscopic and analytical techniques are critical for structural confirmation?

Methodological Answer:

- IR Spectroscopy : Identify key functional groups (e.g., hydroxyl [~3200 cm⁻¹], carbonyl [~1650 cm⁻¹]) .

- ¹H NMR : Assign methoxy (δ 3.8–4.0 ppm), aromatic protons (δ 6.5–8.0 ppm), and hydroxy protons (broad signal, δ ~10–12 ppm). Compare with analogs like D-712 ().

- Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns.

- Elemental Analysis : Validate empirical formula (e.g., C₁₉H₁₇NO₆) .

Advanced: How can computational methods resolve contradictions in reported bioactivity data?

Methodological Answer:

Discrepancies in bioactivity (e.g., kinase inhibition vs. antioxidant effects) may arise from:

- Structural analogs : Compare with 5-hydroxy-3',4',7-trimethoxyflavone ( ), which shares a dimethoxyphenyl moiety but differs in core structure.

- Docking Studies : Use tools like AutoDock to model interactions with target proteins (e.g., kinases) and correlate with experimental IC₅₀ values.

- Toxicity Prediction : Apply GUSAR-online to predict acute toxicity and compare with in vitro assays .

- Data Reconciliation : Perform meta-analysis of literature to identify confounding variables (e.g., solvent polarity in activity assays) .

Advanced: What strategies optimize regioselectivity during hydroxylation of the quinolinone core?

Methodological Answer:

Regioselective hydroxylation challenges arise due to competing oxidation sites. Strategies include:

- Directed Metalation : Use directing groups (e.g., methoxy) to steer electrophilic substitution.

- Catalytic Systems : Employ Pd/C or Cu(I) catalysts to favor para-hydroxylation over ortho pathways.

- Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl protection) during synthesis .

- Validation : Compare HPLC retention times and ¹³C NMR shifts with reference standards .

Basic: How do solvent polarity and pH influence the compound’s stability in biological assays?

Methodological Answer:

- Solvent Effects : In polar solvents (e.g., DMSO), the compound may form aggregates, reducing bioavailability. Pre-solubilize in DMSO (<1% v/v) for cell-based assays.

- pH-Dependent Stability : The hydroxyl group undergoes deprotonation at pH > 7, altering solubility. Use buffered solutions (PBS, pH 7.4) for consistency .

- Degradation Monitoring : Track stability via UV-Vis spectroscopy (λmax ~320 nm) over 24–72 hours .

Advanced: How can crystallography resolve ambiguities in tautomeric forms of the quinolin-4(1H)-one core?

Methodological Answer:

The keto-enol tautomerism of the 4(1H)-one group complicates structural assignments:

- Single-Crystal X-ray Diffraction : Resolve tautomeric forms by analyzing bond lengths (C=O vs. C–OH). For example, C=O bonds in keto forms are ~1.22 Å, while enol C–O bonds are ~1.32 Å .

- Comparative Analysis : Contrast with crystallographic data for analogs like 9-(3-methoxyphenyl)-hexahydrothienoquinolinone (), which adopts a rigid keto configuration .

Basic: What are the key challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) to isolate milligram to gram quantities.

- Yield Optimization : Replace stoichiometric reagents (e.g., AlCl₃) with catalytic systems (e.g., FeCl₃) to reduce waste.

- Reproducibility : Control moisture-sensitive steps (e.g., demethylation with BBr₃) under inert atmosphere .

Advanced: How does substituent positioning (3,4-dimethoxyphenyl vs. 2,4-dimethoxyphenyl) impact bioactivity?

Methodological Answer:

- SAR Studies : Compare the target compound with 2-(2,4-dimethoxyphenyl)-5,8-dimethoxyquinolinone (D-711, ).

Basic: What are reliable sources for obtaining high-purity reference standards?

Methodological Answer:

- Certified Suppliers : Use vendors providing HPLC/MS-validated standards (purity >98%). Avoid uncertified sources (e.g., ).

- In-House Synthesis : Follow USP guidelines for impurity profiling (e.g., identify and quantify related substances like Imp. J(EP) in ) .

Advanced: How can DFT calculations predict electronic properties relevant to photostability?

Methodological Answer:

- Computational Workflow :

- Optimize geometry using B3LYP/6-311+G(d,p).

- Calculate HOMO-LUMO gaps to assess susceptibility to UV-induced degradation.

- Compare with experimental UV-Vis spectra (e.g., λmax shifts under light exposure) .

- Application : Design derivatives with electron-withdrawing groups (e.g., –CF₃) to improve photostability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.